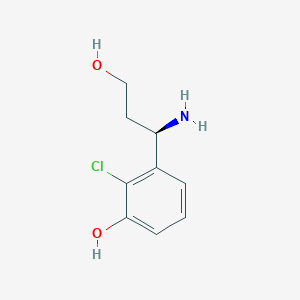

3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol is a chemical compound with a unique structure that includes an amino group, a hydroxyl group, and a chlorophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol typically involves the reaction of 2-chlorophenol with an appropriate amino alcohol under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form amines.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the chlorine atom may result in various substituted phenols.

Scientific Research Applications

Chemistry

3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol serves as a chiral building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating complex organic molecules. The compound can participate in:

- Oxidation : Hydroxyl groups can be converted to carbonyls using oxidizing agents.

- Reduction : Amino groups can be reduced to amines using hydrogenation.

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles under specific conditions.

| Reaction Type | Example Reagents | Expected Products |

|---|---|---|

| Oxidation | Potassium permanganate | Ketones/Aldehydes |

| Reduction | Sodium borohydride | Primary/Secondary Amines |

| Substitution | Sodium thiolate | Thiophenol/Alkoxyphenol |

Biology

In biological research, this compound is being investigated for its potential as an enzyme inhibitor or activator. Its interaction with biological macromolecules may lead to significant therapeutic effects.

Case Study : A study explored the compound's interaction with cysteine proteases, which are important targets for diseases such as Chagas disease. The findings indicated that derivatives of this compound could inhibit these proteases effectively, suggesting potential therapeutic applications in treating parasitic infections .

Medicine

The therapeutic potential of this compound is being evaluated in various contexts:

- Neurodegenerative Disorders : Research indicates that compounds with similar structures may modulate pathways involved in diseases like Alzheimer's and Parkinson's .

- Cancer Research : Inhibitors derived from this compound are being studied for their ability to induce apoptosis in cancer cells by targeting specific biochemical pathways .

Clinical Trials : Ongoing clinical trials are assessing the efficacy of this compound in treating specific types of cancer and neurodegenerative disorders.

Industry

In industrial applications, this compound is utilized as a precursor in the synthesis of pharmaceuticals and agrochemicals. Its unique properties allow for the development of advanced materials that exhibit desired chemical behaviors.

Summary of Applications

The diverse applications of this compound highlight its significance across multiple scientific domains:

| Application Area | Key Uses |

|---|---|

| Chemistry | Chiral building block for organic synthesis |

| Biology | Enzyme inhibition studies; potential therapeutic agent |

| Medicine | Treatment for neurodegenerative diseases; cancer therapy |

| Industry | Precursor for pharmaceuticals and agrochemicals |

Mechanism of Action

The mechanism of action of 3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The chlorophenol moiety may also contribute to the compound’s overall reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol include other chlorophenols and amino alcohols. Examples include:

- 2-Chlorophenol

- 3-Amino-1-propanol

- 4-Chlorophenol

Uniqueness

What sets this compound apart is the combination of functional groups in its structure, which imparts unique chemical and biological properties

Biological Activity

3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol, also known as a sympathomimetic agent, has garnered attention due to its potential therapeutic applications and biological activities. This compound primarily acts on adrenergic receptors, influencing various physiological processes. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C9H12ClN1O2. The presence of the amino and hydroxyl groups contributes to its pharmacological properties, particularly in modulating receptor activity.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Adrenergic Activity : The compound primarily acts as an agonist at alpha-1 adrenergic receptors, leading to vasoconstriction and increased blood pressure. This property makes it relevant in treating hypotension .

- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant capabilities, potentially reducing oxidative stress in biological systems .

The primary mechanism involves the activation of adrenergic receptors, which triggers a cascade of intracellular events leading to physiological responses such as vasoconstriction. This action is critical in managing conditions associated with low blood pressure.

Table 1: Summary of Biological Activities

Case Studies

- Vasoconstrictive Effects : A study demonstrated that this compound effectively increased vascular resistance in animal models, suggesting its utility in clinical settings for managing hypotension .

- Neuroprotective Potential : Research indicated that the compound may exhibit neuroprotective effects by modulating oxidative stress pathways in neuronal cells. This opens avenues for exploring its role in neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion characteristics that are crucial for understanding its therapeutic window and safety profile. Further studies are needed to elucidate these parameters fully.

Properties

Molecular Formula |

C9H12ClNO2 |

|---|---|

Molecular Weight |

201.65 g/mol |

IUPAC Name |

3-[(1R)-1-amino-3-hydroxypropyl]-2-chlorophenol |

InChI |

InChI=1S/C9H12ClNO2/c10-9-6(7(11)4-5-12)2-1-3-8(9)13/h1-3,7,12-13H,4-5,11H2/t7-/m1/s1 |

InChI Key |

MGTSXNZQVVWGJU-SSDOTTSWSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)O)Cl)[C@@H](CCO)N |

Canonical SMILES |

C1=CC(=C(C(=C1)O)Cl)C(CCO)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.